molecular formula C11H19F2NO2 B7358816 N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide

Cat. No. B7358816
M. Wt: 235.27 g/mol
InChI Key: UBWJTXDGBHCGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the elongation of RNA transcripts. This leads to the accumulation of DNA damage and activation of the p53 pathway, which ultimately leads to apoptosis in cancer cells. This compound has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, this compound has also been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has several advantages for lab experiments. It has been extensively studied for its anti-tumor activity in various cancers, making it a well-established tool for cancer research. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a valuable candidate for combination therapy. However, this compound has limitations for lab experiments. It has been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.

Future Directions

There are several future directions for research on N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide. One direction is to further investigate the mechanism of action of this compound and its selectivity for cancer cells. This will provide a better understanding of the anti-tumor activity of this compound and its potential for cancer treatment. Another direction is to investigate the combination therapy of this compound with other chemotherapeutic agents. This will provide insight into the synergistic effects of this compound and other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. This will provide a better understanding of the toxicity and efficacy of this compound in cancer patients.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide involves a multistep process that includes the reaction of 2-cyclopropyl-2-hydroxyethanol and 3,3-difluoro-N-methylpentanamide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has been extensively studied for its anti-tumor activity in various cancers. It has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription for survival. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-3-11(12,13)6-10(16)14(2)7-9(15)8-4-5-8/h8-9,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJTXDGBHCGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N(C)CC(C1CC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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